

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Diphenylphosphino)aniline

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Compound of Interest

Compound Name: 2-(Diphenylphosphino)aniline

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Introduction: The Structural Significance of 2-(Diphenylphosphino)aniline

2-(Diphenylphosphino)aniline, with the chemical formula $C_{18}H_{16}NP$, is a bifunctional ligand featuring both a soft phosphine and a hard amine donor site.[1] This unique electronic and steric profile makes it a valuable component in the design of catalysts for cross-coupling reactions, hydroformylation, and other important organic transformations.[2] A thorough understanding of its spectroscopic properties is the foundation for its effective application and the characterization of its subsequent coordination compounds.[3]

This guide will detail the expected spectroscopic data, provide an interpretation of the spectral features, and outline the experimental protocols necessary for obtaining high-quality data, with a particular emphasis on handling this air-sensitive compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of **2-(Diphenylphosphino)aniline**. The key nuclei to probe are 1H , ^{13}C , and ^{31}P .

^1H NMR Spectroscopy

The ^1H NMR spectrum provides a detailed map of the proton environments within the molecule. The aromatic region is of particular interest, revealing the electronic effects of both the diphenylphosphino and the amino substituents on the aniline ring.

Expected Chemical Shifts and Couplings:

Proton Environment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Phenyl (P-Ph) Protons	7.15 - 7.50	Multiplet	-
Aniline Ring Protons	6.60 - 7.20	Multiplet	-
Amine (NH_2) Protons	~3.7 (broad)	Singlet	-

Interpretation:

The ten protons of the two phenyl groups on the phosphorus atom typically appear as a complex multiplet in the downfield region of the spectrum (7.15 - 7.50 ppm).^[4] The four protons of the aniline ring will also resonate in the aromatic region, and their precise chemical shifts and coupling patterns are influenced by the electron-donating amino group and the electron-withdrawing (via inductive effect) and sterically bulky diphenylphosphino group. The NH_2 protons usually appear as a broad singlet around 3.7 ppm, and its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.^[5]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Expected Chemical Shifts:

Carbon Environment	Chemical Shift (δ , ppm)
Phenyl (P-Ph) Carbons	128.0 - 138.0
Aniline Ring Carbons	115.0 - 150.0

Interpretation:

The carbon atoms of the phenyl rings attached to the phosphorus will show resonances in the typical aromatic region. The carbon atom directly bonded to the phosphorus (ipso-carbon) will exhibit a coupling to the ^{31}P nucleus. The chemical shifts of the aniline ring carbons are significantly affected by the substituents. The carbon bearing the amino group (C-NH_2) will be shifted upfield due to the strong electron-donating effect of the nitrogen, while the carbon attached to the phosphino group (C-P) will be influenced by both inductive and resonance effects.^[6]

^{31}P NMR Spectroscopy

^{31}P NMR is a highly sensitive and informative technique for characterizing phosphorus-containing compounds.^[7]

Expected Chemical Shift:

Nucleus	Solvent	Chemical Shift (δ , ppm)
^{31}P	CDCl_3	-15.9 to -16.2

Interpretation:

The ^{31}P NMR spectrum of **2-(Diphenylphosphino)aniline** in CDCl_3 typically shows a single sharp resonance in the range of -15.9 to -16.2 ppm.^[4] This chemical shift is characteristic of a triarylphosphine. The exact chemical shift can be influenced by the solvent and the presence of any coordinating species.^[8] Oxidation of the phosphine to the corresponding phosphine oxide will result in a significant downfield shift to around +30 ppm.^[9]

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in **2-(Diphenylphosphino)aniline**.

Characteristic Vibrational Frequencies:

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
N-H Asymmetric Stretch	~3433	Medium
N-H Symmetric Stretch	~3355	Medium
Aromatic C-H Stretch	3050 - 3100	Medium-Weak
N-H Bending	~1605	Medium
Aromatic C=C Stretch	1400 - 1600	Medium-Strong
P-Ph Stretch	1000 - 1100	Strong

Interpretation:

The most characteristic peaks in the IR spectrum are the two N-H stretching bands of the primary amine group, typically appearing around 3433 cm⁻¹ (asymmetric) and 3355 cm⁻¹ (symmetric).^[10] The N-H bending vibration is observed around 1605 cm⁻¹. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ contains several bands corresponding to the aromatic C=C stretching vibrations of both the aniline and phenyl rings. The strong absorption in the 1000-1100 cm⁻¹ range is characteristic of the P-Ph stretching vibration.^[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.^[12]

Expected Molecular Ion and Fragmentation:

- Molecular Ion (M+H)⁺: m/z = 278.11
- Key Fragmentation Pathways: Fragmentation is likely to occur at the C-P and C-N bonds. The loss of phenyl groups from the phosphino moiety is a common fragmentation pathway for triarylphosphines.^[13]

Interpretation:

In ESI-MS, **2-(Diphenylphosphino)aniline** is expected to be observed as the protonated molecule $[M+H]^+$ at an m/z of approximately 278.11.[1] Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and elucidate the structure. Common fragmentation patterns for phosphine-based ligands include the loss of phenyl rings and cleavage of the bond between the phosphorus and the aniline ring.[12]

Experimental Protocols

Handling of Air-Sensitive 2-(Diphenylphosphino)aniline

2-(Diphenylphosphino)aniline is susceptible to oxidation, particularly at the phosphorus center. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[14]

Handling workflows for air-sensitive compounds.

NMR Sample Preparation

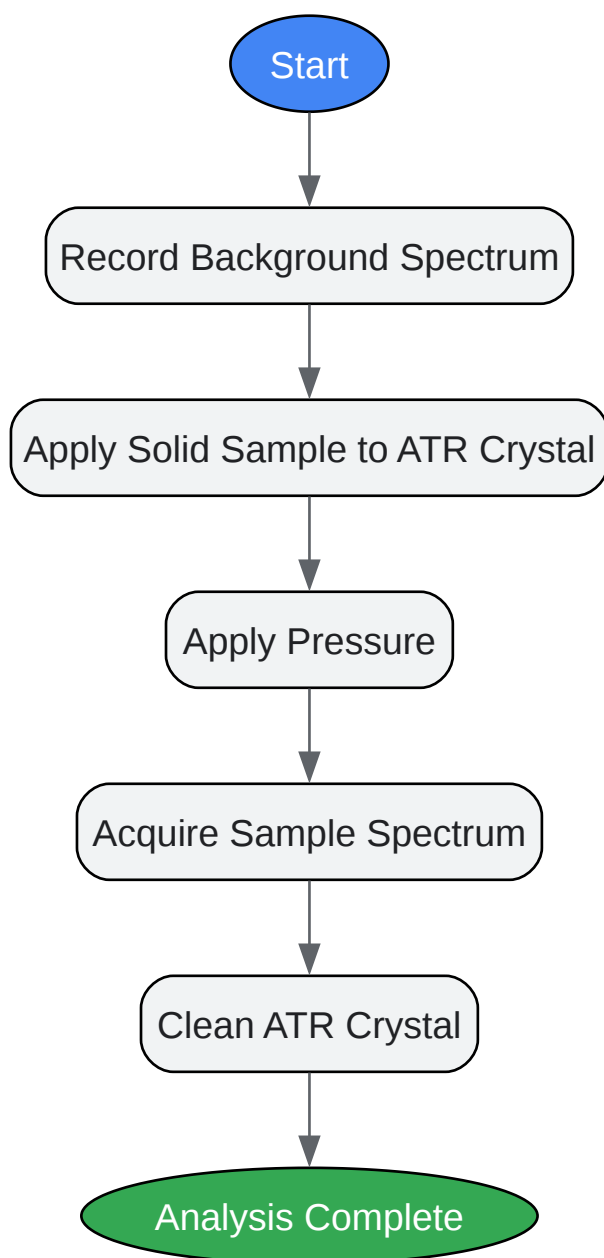
- Solvent Degassing: Use a deuterated solvent (e.g., $CDCl_3$, C_6D_6) that has been thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.[15]
- Sample Preparation in a Glovebox:
 - Weigh approximately 5-10 mg of **2-(Diphenylphosphino)aniline** into a small vial.
 - Add ~0.6 mL of the degassed deuterated solvent.
 - Gently swirl to dissolve.
 - Transfer the solution to an NMR tube and cap securely.
- Sample Preparation using a Schlenk Line:
 - Place the solid in a Schlenk-adapted NMR tube.
 - Evacuate and backfill the tube with inert gas three times.

- Add the degassed solvent via a gas-tight syringe.

ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of solid **2-(Diphenylphosphino)aniline** onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum.
- Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.



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ATR-FTIR experimental workflow for solid samples.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **2-(Diphenylphosphino)aniline** (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies, perform MS/MS analysis by selecting the $[M+H]^+$ ion as the precursor.

Conclusion

The spectroscopic characterization of **2-(Diphenylphosphino)aniline** provides a detailed picture of its molecular structure and electronic properties. By combining the insights from ^1H , ^{13}C , and ^{31}P NMR, IR, and MS, researchers can confidently identify this ligand, assess its purity, and monitor its behavior in chemical reactions. The experimental protocols outlined in this guide, with a strong emphasis on air-sensitive handling techniques, will enable the acquisition of high-quality, reproducible spectroscopic data, which is essential for advancing research and development in catalysis and materials science.

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